molecular formula C22H19ClN4O3 B236130 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No.: B236130
M. Wt: 422.9 g/mol
InChI Key: HJWRIXKWJPEOFG-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a benzotriazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-chlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole: The acyl chloride is reacted with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
  • 4-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate

Uniqueness

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C22H19ClN4O3/c1-14-11-19-20(26-27(25-19)15-7-9-16(29-2)10-8-15)12-18(14)24-22(28)13-30-21-6-4-3-5-17(21)23/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

HJWRIXKWJPEOFG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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